Methyl heptafluoropropyl ketone

Description

Overview of Perfluorinated Organic Compounds in Contemporary Chemistry

Perfluorinated compounds (PFCs) are organofluorine compounds where all hydrogen atoms on the carbon backbone have been replaced by fluorine atoms, with the exception of those attached to functional groups. wikipedia.org This extensive fluorination imparts unique characteristics such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic properties. researchgate.neticm.edu.pl These attributes have made them invaluable in numerous industrial and consumer products, including stain-resistant fabrics, fire-fighting foams, and the production of fluoropolymers like Teflon. researchgate.netwikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the extreme stability and resistance to degradation of these compounds. researchgate.netnih.gov However, this stability also leads to persistence in the environment and the potential for bioaccumulation, raising environmental and health concerns. acs.orgwikipedia.orgicm.edu.pl Consequently, research has been directed towards understanding the environmental fate of these compounds and developing alternatives with more favorable environmental profiles.

Significance of Ketone Functionality in Fluorinated Systems

The introduction of a ketone functional group into a fluorinated molecule adds a new layer of chemical reactivity and utility. The strong electron-withdrawing nature of the perfluoroalkyl groups significantly influences the properties of the adjacent carbonyl group. nih.gov This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

This enhanced reactivity is a key feature in the application of fluorinated ketones. For instance, peptidyl fluoromethyl ketones are potent and selective inhibitors of serine and cysteine proteases, making them valuable tools in medicinal chemistry for studying enzymatic activity and designing therapeutic agents for a variety of diseases. nih.gov The synthesis of fluorinated ketones has become an area of active research, with various methods being developed, including the electrochemical synthesis from enol acetates and the hydration of alkynes catalyzed by gold complexes. nih.govlookchem.com

Contextualization of Methyl Heptafluoropropyl Ketone within Fluorinated Ketone Research

This compound, with the chemical formula C₅H₃F₇O, is a specific example of a fluorinated ketone that has garnered research interest. sigmaaldrich.comnih.gov It is a colorless liquid with a boiling point of approximately 63°C. lookchem.com The presence of the heptafluoropropyl group significantly influences the chemical and physical properties of the ketone.

Research into this compound and similar compounds is driven by the quest for substances with specific functionalities. For example, some perfluorinated ketones have been investigated as replacements for halons in fire suppression systems and for their potential in laser-induced fluorescence applications. researchgate.net The synthesis and reactivity of fluorinated ketones, including cyclic variants, are actively being explored to create novel molecules with tailored properties for applications in pharmaceuticals, materials science, and agrochemicals. scispace.comresearchgate.netsapub.orgnih.gov The study of this compound contributes to the broader understanding of structure-property relationships in this important class of organofluorine compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3,4,4,5,5,5-heptafluoro-2-pentanone | sigmaaldrich.comnih.gov |

| CAS Number | 355-17-9 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₅H₃F₇O | sigmaaldrich.comnih.govalfa-chemistry.com |

| Molecular Weight | 212.07 g/mol | sigmaaldrich.comnih.govalfa-chemistry.com |

| Boiling Point | 57.3°C at 760mmHg | alfa-chemistry.com |

| Flash Point | 7.8°C | alfa-chemistry.com |

| Density | 1.447 g/cm³ | alfa-chemistry.com |

| Appearance | Colorless liquid | lookchem.com |

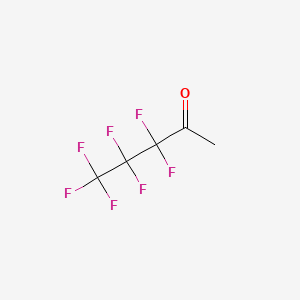

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXROGTQYHLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188993 | |

| Record name | Methyl heptafluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-17-9 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptafluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,5-HEPTAFLUORO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV8XCB6RSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Chemistry and Mechanistic Investigations of Methyl Heptafluoropropyl Ketone

Electrophilicity and Reactivity of the Carbonyl Center in Fluorinated Ketones

The presence of highly electronegative fluorine atoms significantly influences the electronic environment of the carbonyl group in fluorinated ketones like methyl heptafluoropropyl ketone. The fluorine atoms exert a powerful inductive electron-withdrawing effect, which polarizes the carbon-oxygen double bond to a greater extent than in non-fluorinated ketones. This effect results in a more electron-deficient, or electrophilic, carbonyl carbon. nih.govnih.gov Consequently, this enhanced electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles. nih.govacs.org

Nucleophilic Additions and Cascade Reactions

The heightened electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for nucleophilic addition reactions. This section examines its reactions with water, as well as with nitrogen and sulfur nucleophiles.

Hydrolysis and Hydrate (B1144303) Formation Equilibria

In the presence of water, aldehydes and ketones can exist in equilibrium with their corresponding geminal diols, also known as hydrates. semanticscholar.orggoogle.comfu-berlin.de For most simple ketones, this equilibrium heavily favors the ketone form. However, for fluorinated ketones such as this compound, the strong electron-withdrawing effect of the fluoroalkyl group destabilizes the carbonyl group and significantly shifts the equilibrium towards the formation of the hydrate. nih.govnih.govlibretexts.org

The reaction is reversible and can proceed under neutral, acidic, or basic conditions. semanticscholar.orggoogle.com The presence of the heptafluoropropyl group makes the carbonyl carbon highly electrophilic, facilitating the attack by water. libretexts.org Spectroscopic studies on analogous fluorinated ketones have confirmed that they can exist as a mixture of the keto and hydrate forms in solution, with the hydrate often being the favored species. nih.govnih.gov This tendency for rapid hydration means that to maintain the ketone in its unhydrated form, moisture-free conditions are often necessary. nih.gov

Table 1: Hydration Equilibrium in Carbonyl Compounds

| Carbonyl Compound | Equilibrium Position | Influencing Factor | Reference |

| Simple Ketones (e.g., Acetone) | Favors ketone | Alkyl groups are weakly electron-donating. | libretexts.org |

| Simple Aldehydes (e.g., Formaldehyde) | Favors hydrate | Less steric hindrance and higher reactivity than ketones. | libretexts.org |

| α-Halogenated Ketones | Equilibrium with hydrate | Electron-withdrawing halogens increase carbonyl electrophilicity. | nih.gov |

| Perfluoroalkyl Ketones | Strongly favors hydrate | Intense inductive effect from the perfluoroalkyl group. | nih.govnih.gov |

Reaction with Nitrogen and Sulfur Nucleophiles

The enhanced electrophilic character of the carbonyl carbon in this compound also promotes reactions with other nucleophiles, including those containing nitrogen and sulfur.

Nitrogen Nucleophiles: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a process that involves nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is typically acid-catalyzed to facilitate the dehydration step. libretexts.org In the case of highly electrophilic perfluoroalkyl ketones, these reactions are expected to proceed readily. For example, the reaction of a perfluoroalkyl ketone with a primary amine would yield a perfluoroalkyl-substituted imine. Similarly, reactions with other nitrogen nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) would produce the corresponding hydrazones and oximes, respectively. libretexts.org The synthesis of complex fluorinated nitrogen-containing heterocycles, such as hydantoins and pyrazoles, often utilizes fluorinated carbonyl compounds or their derivatives as starting materials, highlighting the importance of these reactions. nih.govrsc.org

Sulfur Nucleophiles: Thiols, which are sulfur analogues of alcohols, react with ketones to form thioacetals. organic-chemistry.orgyoutube.com This reaction is usually catalyzed by a Lewis acid. youtube.com The high electrophilicity of the carbonyl center in this compound would facilitate its conversion to the corresponding thioacetal in the presence of a thiol and a suitable catalyst. Sulfur-based reagents are also integral in various transformations of fluorinated compounds, acting as fluorinating agents or as partners in fluoroalkylation reactions, underscoring the synergistic relationship between sulfur and fluorine chemistry. acs.orgtandfonline.com The creation of fluorinated sulfur heterocycles often involves the reaction of fluorinated thioketones or other activated substrates. semanticscholar.org

Selective C-F Bond Activation and Functionalization

While carbon-fluorine bonds are among the strongest single bonds in organic chemistry, their selective activation and functionalization in perfluoroalkyl ketones offer a pathway to novel and structurally diverse organofluorine compounds.

Monodefluorinative Halogenation Processes

A significant challenge in organofluorine chemistry is the selective cleavage of a single C-F bond without disturbing others. Recently, a method for the monodefluorinative halogenation of perfluoroalkyl ketones has been developed. rsc.org This process utilizes a specifically designed organophosphorus reagent, a phosphoramidite (B1245037) with a sterically bulky neopentyl glycolyl unit, to mediate an interrupted Perkow reaction. nih.gov

In this reaction, the phosphoramidite reagent attacks the electrophilic carbonyl carbon of the perfluoroalkyl ketone. This is followed by a rearrangement that results in the cleavage of one α-C-F bond and the formation of a strong phosphorus-fluorine (P-F) bond, which provides a thermodynamic driving force for the reaction. rsc.org This generates a perfluoroenolate intermediate. This enolate can then be trapped by a halogen source (e.g., from CCl₄ or CBrCl₃) to yield an α-halo-α,β-defluorinated ketone. This transformation provides a valuable synthetic handle by converting a robust C-F bond into a more reactive C-Cl or C-Br bond, enabling further chemical modifications. rsc.org

Table 2: Monodefluorinative Halogenation of a Perfluoroalkyl Ketone

| Substrate | Reagent | Halogen Source | Product | Reference |

| Perfluoroalkyl Ketone | Phosphoramidite 1 | CCl₄ / CBrCl₃ | α-Chloro/Bromo-α,β-defluorinated Ketone | rsc.org |

Defluorophosphorylation and Related Transformations

The same organophosphorus-mediated reaction that enables monodefluorinative halogenation can be directed towards other transformations, such as defluorophosphorylation. The key intermediate in this process is the O-phosphorus perfluoroenolate species formed after the initial nucleophilic attack and C-F bond cleavage. rsc.org

Instead of being trapped by a halogen, this enolate can undergo other reactions. For instance, in the absence of a suitable external electrophile, the reaction pathway can be influenced by the solvent and additives. The traditional Perkow reaction with α-halo ketones typically leads to an enol phosphate (B84403) product. rsc.orgacs.org In the case of perfluoroalkyl ketones, the interrupted Perkow reaction prevents the typical Arbuzov-type dealkylation, allowing for the isolation or in-situ use of the reactive enolate. This intermediate represents a form of defluorophosphorylation, where a C-F bond is effectively replaced by a C-O-P linkage, opening avenues for further functionalization and the synthesis of complex organofluorine molecules. rsc.org

Multi-C-F Bond Cleavage Strategies

The cleavage of multiple carbon-fluorine (C-F) bonds in perfluoroalkyl ketones, such as this compound, presents a significant synthetic challenge due to the high strength of the C-F bond. However, recent research has unveiled strategies to achieve this transformation, offering pathways to valuable partially fluorinated or defluorinated molecules. These methods often involve reductive processes or rearrangements that facilitate the sequential removal of fluorine atoms.

One notable strategy involves the defluorinative functionalization of trifluoromethyl ketones mediated by a phospha-Brook rearrangement. nih.gov This approach allows for the controlled, stepwise cleavage of C-F bonds. Initially, a trifluoromethyl ketone reacts with a phosphine (B1218219) oxide, leading to a Pudovik addition followed by a phospha-Brook rearrangement. This sequence results in a β-fluoride elimination, forming a difluoroenol phosphinate. nih.gov By adjusting the reaction conditions, such as increasing the equivalents of the phosphine oxide and raising the temperature, a second β-fluoride elimination can be induced to yield a monofluoromethyl ketone. nih.gov Under more forcing conditions, complete defluorination can occur to produce the corresponding methyl ketone. nih.gov This method's versatility has been demonstrated in the one-pot synthesis of monofluoromethyl and methyl ketones from their trifluoromethyl precursors. nih.gov

Another significant avenue for multi-C-F bond cleavage is reductive defluorination. Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that strong reductants can break the robust C-F bonds. osaka-u.ac.jp For instance, cobalt complex catalysts have been shown to reductively defluorinate branched PFAS. nsf.gov The reactivity in these systems is correlated with the C-F bond dissociation energies (BDEs), with tertiary C-F bonds being more susceptible to cleavage than secondary or primary ones. nsf.gov While direct studies on this compound are limited, these findings suggest that a similar reductive approach could potentially cleave the C-F bonds in its heptafluoropropyl group.

Furthermore, electrochemical methods are emerging as a powerful tool for C-F bond activation. mit.edu For example, the electrochemical reduction of perfluoroalkyl iodides can lead to the cleavage of multiple C-F bonds, with the extent of defluorination being tunable by controlling parameters like reactant concentration and discharge rate. mit.edu This strategy relies on the initial reduction at a more electrochemically accessible site (the C-I bond) to initiate a cascade of defluorination events.

The table below summarizes key strategies and findings related to multi-C-F bond cleavage in fluorinated ketones.

| Strategy | Reagents/Conditions | Key Intermediates/Features | Outcome | Citations |

| Phospha-Brook Rearrangement | Phosphine oxides, Tunable temperature | Pudovik addition, β-fluoride elimination, Difluoroenol phosphinate | Stepwise defluorination to monofluoromethyl and methyl ketones | nih.gov |

| Reductive Defluorination | Cobalt complex catalysts (e.g., Vitamin B12), Reductants | Lower C-F Bond Dissociation Energy at branched positions facilitates reaction | Cleavage of multiple C-F bonds in branched PFAS | nsf.gov |

| Electrochemical Reduction | Perfluoroalkyl iodides, Controlled current/concentration | Concerted fluoride (B91410) expulsion upon reduction | Tunable, multi-electron defluorination | mit.edu |

Radical Reaction Pathways of Fluorinated Ketones

The radical chemistry of fluorinated ketones is a burgeoning field, offering unique pathways for the synthesis of complex fluorinated molecules. The generation of radicals from fluorinated ketones, including this compound, can be initiated through various methods, most notably through photochemical processes.

Photolysis, or the decomposition of a molecule by light, is a primary method for generating radicals from ketones. rsc.org When a ketone absorbs a photon of appropriate energy, it can be promoted to an excited state. From this excited state, several pathways are possible, including the homolytic cleavage of the α-carbon-carbonyl bond (a Norrish Type I reaction). nih.gov For a molecule like this compound, this would lead to the formation of a methyl radical and a heptafluoropropanoyl radical, or alternatively, a heptafluoropropyl radical and an acetyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions.

The generation of perfluoroalkyl radicals (RF•) is a cornerstone of many fluoroalkylation reactions. conicet.gov.aracs.org These radicals can be generated from various precursors and can add to carbon-carbon multiple bonds or participate in substitution reactions. conicet.gov.ar In the context of this compound, the heptafluoropropyl radical, if formed, could be harnessed in such synthetic transformations.

Photoredox catalysis provides a mild and efficient way to generate fluorinated radicals under visible light irradiation. nih.govnih.gov This approach often involves a photocatalyst that, upon excitation, can engage in single-electron transfer (SET) with a suitable precursor to generate a radical species. While direct photoredox-catalyzed reactions involving this compound as the primary substrate are not extensively documented, the principles can be extrapolated. For instance, enol carbonates derived from ketones can react with a trifluoromethoxylating agent under photoredox conditions to produce α-trifluoromethoxy ketones, proceeding through a radical-chain mechanism. nih.govchemrxiv.org This suggests that suitable derivatization of this compound could open up pathways for its participation in photoredox-catalyzed radical reactions.

The table below outlines potential radical reaction pathways for fluorinated ketones.

| Pathway | Initiation Method | Key Radical Intermediates | Potential Subsequent Reactions | Citations |

| Norrish Type I Cleavage | Photolysis (UV irradiation) | Acyl radicals, Perfluoroalkyl radicals, Alkyl radicals | Decarbonylation, Radical recombination, Hydrogen abstraction, Addition to alkenes | rsc.orgnih.gov |

| Radical Generation via Photoredox Catalysis | Visible light, Photocatalyst, Sacrificial electron donor/acceptor | Radical cations/anions of the ketone or its derivatives | Radical addition, Cyclization, Atom transfer | nih.govnih.govchemrxiv.org |

| Addition of External Radicals | External radical source (e.g., from perfluoroalkyl iodides) | Perfluoroalkyl radicals | Addition to the carbonyl group or enolate form | conicet.gov.aracs.org |

Computational Chemistry and Theoretical Studies on Fluorinated Ketones

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the electronic structure and reactivity of molecules like methyl heptafluoropropyl ketone. osti.gov Methods rooted in quantum mechanics can elucidate the distribution of electrons within the molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the reaction mechanisms of complex molecules. mdpi.com DFT calculations focus on the electron density, a simpler quantity to compute than the full molecular wavefunction, to determine the electronic energy and other properties of a system. mdpi.com This approach allows for the study of various reaction pathways, including those involving multiple steps and transition states. osti.govmdpi.com

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to understand the reactions of similar fluorinated and carbonyl-containing compounds. For instance, DFT has been successfully used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the stepwise versus concerted nature of these transformations and the influence of catalysts. mdpi.com Such studies often involve locating transition state structures and calculating their energies to determine the favorability of different reaction pathways. mdpi.com The reactivity of fluorinated ketones can be influenced by the strong electron-withdrawing nature of the fluorine atoms, a factor that DFT can effectively model.

| Computational Method | Application in Reaction Mechanism Studies | Key Insights Provided |

| Density Functional Theory (DFT) | Investigation of cycloaddition and other organic reactions. mdpi.com | Determination of reaction pathways (stepwise vs. concerted), identification of transition states, and calculation of activation energies. mdpi.com |

The presence of a carbonyl group in this compound opens up the possibility of tautomerism, particularly the equilibrium between the keto form and its corresponding hydrate (B1144303). The high degree of fluorination in this compound significantly influences the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water to form a gem-diol, or hydrate.

| Tautomeric Form | Structural Features | Factors Favoring Stability |

| Keto Form | Contains a carbonyl group (C=O). libretexts.orgmasterorganicchemistry.com | Generally more stable for simple ketones due to the strong C=O double bond. libretexts.orgmasterorganicchemistry.com |

| Hydrate Form (gem-diol) | Contains two hydroxyl groups on the same carbon. | Strong electron-withdrawing substituents (like fluoroalkyl groups) on the adjacent carbon, which increase the electrophilicity of the carbonyl carbon. |

| Enol Form | Contains a hydroxyl group attached to a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com | Conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol form. libretexts.orglibretexts.org |

Molecular Dynamics Simulations in Fluorinated Ketone Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecular systems, including those containing fluorinated ketones. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of molecules over time, providing insights into their conformational changes, interactions, and transport properties. acs.org

Computational Protocols for Atmospheric Reaction Kinetics

Understanding the atmospheric fate of this compound is crucial for assessing its environmental impact. Computational protocols have been developed to predict the kinetics of its reactions with key atmospheric oxidants, such as the hydroxyl radical (OH).

Recent studies have focused on developing cost-effective computational protocols for predicting the rate constants of OH-initiated oxidation reactions of fluorinated and oxygenated volatile organic compounds. copernicus.org These protocols often combine different levels of theory, such as DFT for geometry optimizations and higher-level methods for more accurate energy calculations, within the framework of transition state theory. nih.gov

For example, a recent study on the atmospheric reactions of linear perfluoroaldehydes (C2F5CHO and C3F7CHO) with the hydroperoxy radical (HO2) employed high-level quantum chemistry methods to probe the reaction kinetics. copernicus.org The study found that these reactions have a significant impact on the atmospheric lifetimes of these compounds. copernicus.org The rate constants for the reaction of C3F7CHO with HO2 were calculated to decrease with increasing temperature, and the atmospheric lifetime was estimated to be between 21.6 and 51.8 hours. copernicus.org Given the structural similarity, these findings provide a valuable proxy for estimating the atmospheric behavior of this compound. It is important to note that the presence of the methyl group in this compound will likely influence the reaction kinetics compared to a perfluoroaldehyde.

| Atmospheric Reactant | Reaction Type | Significance | Estimated Lifetime Contribution (for similar compounds) |

| Hydroxyl Radical (OH) | Hydrogen Abstraction | A primary degradation pathway for many organic compounds in the troposphere. | - |

| Hydroperoxy Radical (HO2) | Nucleophilic Addition/Other | Can be a dominant removal pathway for some fluorinated compounds. copernicus.org | 21.6-51.8 hours for C3F7CHO. copernicus.org |

| Ozone (O3) | Ozonolysis | Generally slow for saturated ketones. | - |

| Chlorine Atoms (Cl) | Hydrogen Abstraction | Can be significant in marine or polluted environments. | - |

Environmental Chemistry and Atmospheric Fate of Fluorinated Ketones

Atmospheric Degradation Pathways of Perfluorinated Ketones

The primary mechanisms for the removal of organic compounds from the atmosphere are photolytic decomposition, oxidation by hydroxyl radicals (OH), and, to a lesser extent, reactions with other oxidants and hydrolysis.

Photolytic decomposition, or photolysis, is a process where molecules are broken down by absorbing solar radiation. For ketones, this typically involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The effectiveness of this process depends on the molecule's absorption cross-section (its ability to absorb light at specific wavelengths) and the quantum yield (the efficiency of the absorbed light in causing a chemical reaction) ghgprotocol.orgmdpi.comepa.gov.

The reaction with hydroxyl radicals (OH) is a dominant degradation pathway for many volatile organic compounds (VOCs) in the troposphere nih.govfluorocarbons.orgerce.energyipcc.chresearchgate.netunfccc.intghgprotocol.org. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound. The reactivity of ketones with OH radicals is influenced by their molecular structure, including the presence and location of hydrogen atoms and the effects of substituent groups ipcc.chresearchgate.netunfccc.intghgprotocol.org.

Theoretical studies on hydrofluoroketones (HFKs) have shown that the rate constants for their reaction with OH radicals can vary significantly depending on the structure of the alkyl group, which in turn affects their atmospheric lifetimes nih.gov. For example, theoretical calculations for HFK-447mcc and HFK-465mc resulted in atmospheric lifetimes of 10 years and 1 year, respectively nih.gov. Experimental data for the reaction rate constant of methyl heptafluoropropyl ketone with OH radicals were not found in the available literature. However, studies on other fluorinated ethers and ketones provide some context. For instance, the rate constant for the reaction of OH with n-C3F7OCH3 was measured to be (1.2 ± 0.3) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 295 K, leading to an estimated atmospheric lifetime of 4.7 years ipcc.ch.

Hydrolysis, the reaction with water, can be an important degradation pathway for some compounds, particularly in atmospheric aqueous phases like clouds and fog researchgate.net. The rate of hydrolysis is dependent on factors such as the chemical's structure and the pH of the aqueous medium researchgate.net. While hydrolysis can be a significant fate process for certain classes of organic compounds, information specifically detailing the hydrolysis of this compound under atmospheric conditions is limited in the reviewed scientific literature. For many stable, fluorinated compounds, the rate of atmospheric hydrolysis is generally considered to be slow compared to photolysis and oxidation by OH radicals.

Environmental Persistence and Transformation Products

The environmental persistence of a chemical is determined by its atmospheric lifetime, which is a function of its degradation rates. Compounds that are resistant to degradation can persist in the atmosphere for extended periods, allowing for long-range transport.

The degradation of fluorinated compounds can lead to the formation of various transformation products. For example, the atmospheric oxidation of some hydrofluoroethers (HFEs) is known to produce perfluorinated carboxylic acids (PFCAs) and other fluorinated species ipcc.ch. The specific transformation products of this compound have not been detailed in the reviewed literature. However, the general understanding of ketone and fluorinated compound degradation suggests that its breakdown would likely involve the formation of smaller fluorinated and non-fluorinated carbonyls and acids. Identifying these transformation products is crucial for a complete environmental impact assessment, as they may also have environmental or health implications.

Assessment of Environmental Impact and Global Warming Potential

A key aspect of the environmental assessment of any new chemical is its potential contribution to climate change, which is often quantified by its Global Warming Potential (GWP) nih.govfluorocarbons.org. The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2) fluorocarbons.org.

Hydrofluorocarbons (HFCs) have been widely used as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs). However, many HFCs have high GWPs, contributing significantly to global warming nih.govresearchgate.net. This has led to international efforts, such as the Kigali Amendment to the Montreal Protocol, to phase down the production and consumption of high-GWP HFCs nih.gov.

Consequently, there is a significant effort to find and implement low-GWP alternatives to HFCs in various applications, including refrigeration, air conditioning, and as blowing agents and solvents nih.govresearchgate.net. While this compound has been considered for some of these applications, its own GWP is a critical factor in its suitability as a sustainable alternative. Although some sources mention that it has a high global warming potential, specific GWP values from authoritative bodies like the Intergovernmental Panel on Climate Change (IPCC) were not found in the reviewed literature for this specific compound nih.govipcc.ch. For comparison, the GWP values for a range of HFCs are well-established and are used as a benchmark for evaluating potential replacements.

Table 1: 100-Year Global Warming Potentials (GWPs) of Selected HFCs (IPCC AR5)

| Compound | Chemical Formula | GWP (100-year) |

|---|---|---|

| HFC-23 | CHF₃ | 14,800 |

| HFC-32 | CH₂F₂ | 675 |

| HFC-125 | C₂HF₅ | 3,500 |

| HFC-134a | CH₂FCF₃ | 1,430 |

| HFC-143a | CH₃CF₃ | 4,470 |

| HFC-152a | C₂H₄F₂ | 124 |

Source: IPCC Fifth Assessment Report, 2014

The selection of an HFC replacement involves a comprehensive assessment of its performance, safety, and environmental impact, including its atmospheric lifetime and GWP. The lack of specific, publicly available data for this compound's atmospheric degradation and GWP makes a definitive comparison with HFCs challenging.

Advanced Analytical Methodologies for Fluorinated Ketone Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are fundamental in determining the precise molecular structure of fluorinated ketones and investigating their chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including fluorinated ketones. core.ac.uknih.govbbhegdecollege.com Techniques such as ¹H, ¹³C, ¹⁹F, and ³¹P NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. core.ac.uknih.govunl.edu

For fluorinated compounds like methyl heptafluoropropyl ketone, ¹⁹F NMR is particularly powerful. The chemical shifts and coupling constants observed in ¹⁹F NMR spectra are highly sensitive to the electronic environment of the fluorine atoms, providing unique structural fingerprints. This data, often used in conjunction with other NMR techniques and mass spectrometry, allows for the unambiguous identification and characterization of complex fluorinated molecules and their impurities. nih.govunl.edu The integration of NMR data with other spectroscopic methods like infrared (IR) and mass spectrometry (MS) provides a comprehensive approach to confirming molecular structures. unl.edu

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound and its potential degradation products in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of a broad range of compounds, including fluorinated substances. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the precise detection and structural analysis capabilities of tandem mass spectrometry. nih.govnih.gov In targeted analysis, LC-MS/MS, particularly with a triple quadrupole (QqQ) mass spectrometer operating in multiple-reaction monitoring (MRM) mode, offers significant gains in both sensitivity and selectivity. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can further aid in identifying unknown compounds and confirming molecular formulas. nih.gov The versatility of LC-MS/MS allows for the analysis of a wide array of analytes in various biological and environmental matrices. researchgate.netmdpi.comnih.gov

Table 1: LC-MS/MS Parameters for Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Column | Stationary phase for separation | Reversed-phase (e.g., C18, PFPP) researchgate.netmdpi.com |

| Mobile Phase | Solvent system to elute compounds | Water and acetonitrile (B52724) with additives like formic acid mdpi.com |

| Ionization Source | Method to generate ions from analytes | Electrospray Ionization (ESI) mdpi.com |

| Mass Analyzer | Separates ions based on mass-to-charge ratio | Triple Quadrupole (QqQ), Time-of-Flight (TOF) nih.gov |

| Detection Mode | Method of data acquisition | Multiple Reaction Monitoring (MRM) nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. shimadzu.comresearchgate.net It is particularly useful for separating complex mixtures and identifying individual components based on their mass spectra. gla.ac.uknih.govphytopharmajournal.com The use of different capillary columns can enhance the separation and identification accuracy of various compounds. shimadzu.comnih.gov For non-volatile compounds, derivatization techniques, such as esterification, can be employed to make them suitable for GC-MS analysis. nih.govresearchgate.netnih.gov This method has been successfully applied to identify a wide range of compounds in various samples, including environmental and biological matrices. researchgate.netresearchgate.net

Table 2: Typical GC-MS Operating Conditions

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Capillary column with a specific stationary phase | 5% phenyl polymethylsiloxane nih.gov |

| Carrier Gas | Inert gas to move analytes through the column | Helium researchgate.net |

| Injector Temperature | Temperature at which the sample is vaporized | 250 °C nih.gov |

| Oven Temperature Program | Controlled temperature ramp to separate compounds | Varies depending on analytes nih.gov |

| Ionization Mode | Method of ionization in the mass spectrometer | Electron Impact (EI) nih.gov |

Comprehensive Fluorine Analysis Methods

To assess the total content of fluorinated organic compounds, including this compound, specialized analytical methods are employed.

Combustion Ion Chromatography (CIC) is a powerful technique for the determination of total halogens, including fluorine, in a variety of sample matrices. eag.comthermofisher.commeasurlabs.com This method involves the complete combustion of a sample, converting all fluorine-containing organic compounds into hydrogen fluoride (B91410) (HF), which is then absorbed and analyzed by ion chromatography. eag.comeurofins.com

CIC is particularly valuable for screening and quantifying the total amount of per- and polyfluoroalkyl substances (PFAS) and other organofluorine compounds. measurlabs.comnih.gov It can be used to determine different fractions of organofluorine, such as Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF), and Extractable Organic Fluorine (EOF). nih.govthermofisher.comnih.gov

The AOF method, often used for aqueous samples, involves adsorbing organic fluorine compounds onto a sorbent like granular activated carbon (GAC) before combustion. lcms.czlabcompare.comshimadzu.com This approach is outlined in methods like EPA Draft Method 1621. labcompare.comshimadzu.comepa.gov The TOF analysis provides a measure of the total fluorine content, which can be compared with targeted analyses (like LC-MS/MS) to identify the presence of unknown or untargeted fluorinated compounds. eurofins.comnih.govnih.govbattelle.org

Non-Targeted Analysis (NTA) and Suspect Screening for Fluorinated Compounds

Non-targeted analysis (NTA) and suspect screening analysis (SSA) represent a paradigm shift in the analytical workflow for identifying a wide range of chemicals in a sample, including those not previously expected to be present. nih.gov NTA aims to identify all detectable chemical features in a sample without any preconceived list, while SSA focuses on searching for a predefined list of "suspect" compounds that might be present based on prior knowledge of the sample's history or potential contamination sources. nih.govnist.govnih.gov

These methodologies are particularly valuable in the study of fluorinated compounds, a diverse group of chemicals that includes per- and polyfluoroalkyl substances (PFAS). The sheer number and structural diversity of PFAS and other fluorinated chemicals make it impractical to develop targeted methods for every single compound. nih.govnih.gov NTA and SSA, powered by high-resolution mass spectrometry (HRMS), offer a more holistic approach to characterizing the "fluorinome." nih.govresearchgate.net

The general workflow for NTA and SSA of fluorinated compounds, including ketones like this compound, involves several key steps. It begins with sample preparation designed to extract a broad range of analytes. This is followed by analysis using advanced instrumentation, most commonly gas chromatography (GC) or liquid chromatography (LC) coupled with HRMS. nih.govsnu.ac.kr The high-resolution and accurate mass data generated by HRMS are crucial for determining the elemental composition of unknown compounds. snu.ac.kr

Data processing is a critical and often complex stage. It involves peak detection, feature extraction, and comparison of the acquired data against extensive chemical databases and spectral libraries. nih.govsnu.ac.kr For suspect screening, a curated list of potential fluorinated compounds, including their exact masses and predicted fragmentation patterns, is used to screen the data. nist.gov In non-targeted analysis, more advanced data mining techniques are employed to identify novel or unexpected fluorinated compounds based on characteristic isotopic patterns and mass defects associated with the presence of fluorine atoms. nih.gov

The final step is the confirmation of tentatively identified compounds. This often requires comparison with authentic reference standards to confirm retention time and fragmentation patterns, thereby increasing the confidence in the identification. snu.ac.kr

Detailed Research Findings

While specific research focusing exclusively on the non-targeted or suspect screening of this compound is not extensively documented in publicly available literature, the principles and methodologies applied to other fluorinated compounds, particularly PFAS, provide a strong framework for its analysis. Studies on the analysis of firefighter turnout gear and environmental samples for PFAS demonstrate the successful application of these techniques in identifying a wide array of fluorinated substances. nist.govnih.gov

For instance, a study on firefighter gear utilized suspect screening with a list of over 4,000 PFAS, leading to the confident identification of several compounds that were not part of routine targeted analyses. nist.gov This highlights the power of suspect screening in uncovering previously unmonitored fluorinated chemicals.

In the context of fluorinated ketones, a suspect screening approach would involve creating a database of known and suspected fluorinated ketones, including their chemical formulas, exact masses, and predicted isotopic distributions. This database would then be used to mine the high-resolution mass spectrometry data for potential matches.

The following tables illustrate the type of data that would be generated in a hypothetical suspect screening analysis for fluorinated ketones.

Table 1: Suspect List of Fluorinated Ketones for Screening Analysis

| Compound Name | Chemical Formula | Exact Mass (m/z) [M-H]⁻ |

| This compound | C₅H₃F₇O | 212.0074 |

| Ethyl heptafluoropropyl ketone | C₆H₅F₇O | 226.0231 |

| Perfluoropentan-2-one | C₅F₁₀O | 265.9815 |

| Perfluorohexan-3-one | C₆F₁₂O | 315.9784 |

Table 2: Hypothetical Research Findings from Suspect Screening of an Industrial Effluent Sample

| Tentatively Identified Compound | Sample Matrix | Analytical Technique | Key Identifying Features | Confidence Level |

| This compound | Industrial Effluent | GC-HRMS | Accurate mass match (Δ < 2 ppm), Isotopic pattern match | Tentative (Requires confirmation with standard) |

| Unidentified Fluorinated Ketone Isomer | Industrial Effluent | GC-HRMS | Accurate mass match for C₆H₅F₇O, Fragmentation consistent with ketone structure | Speculative (Requires further structural elucidation) |

Applications of Methyl Heptafluoropropyl Ketone in Chemical and Biomedical Sciences

Enzyme Inhibition Studies and Mechanism of Action

The strong electron-withdrawing nature of the heptafluoropropyl group significantly increases the electrophilicity of the adjacent carbonyl carbon in methyl heptafluoropropyl ketone. This feature is characteristic of fluorinated ketones, which are widely studied as potent enzyme inhibitors, particularly for hydrolases like esterases and phospholipases. They function as transition-state analogues, mimicking the tetrahedral intermediate formed during substrate hydrolysis. nih.gov

Fluorinated ketones, including trifluoromethyl ketones (TFMKs), are recognized as powerful, reversible inhibitors of various esterases, such as carboxylesterases (CEs) and acetylcholinesterase. nih.gov The mechanism of inhibition involves the nucleophilic attack by the active-site serine residue of the esterase on the electrophilic carbonyl carbon of the ketone. nih.gov This attack forms a stable, covalent tetrahedral adduct, often a hemiacetal, which mimics the transition state of the enzyme-substrate complex. nih.govnih.gov Because this adduct is significantly more stable than the actual enzymatic transition state, it effectively sequesters the enzyme, leading to potent inhibition. nih.gov

The potency of these inhibitors is well-documented. For instance, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP), a TFMK derivative, was found to be a particularly strong slow-binding inhibitor of antennal esterases from the Egyptian armyworm (Spodoptera littoralis), exhibiting an IC₅₀ value of 0.08 µM. nih.gov

Fluorinated ketones have proven to be effective inhibitors of phospholipase A₂ (PLA₂) enzymes, which are critical in cellular signaling and inflammation. Specifically, arachidonyl trifluoromethyl ketone (ATK) is a widely used inhibitor of cytosolic group IV phospholipase A₂ (cPLA₂) and calcium-independent group VI phospholipase A₂ (iPLA₂). researchgate.net The inhibition of PLA₂ by ATK reduces the liberation of arachidonic acid, a precursor for prostaglandins, thereby attenuating inflammatory pathways. researchgate.net

Furthermore, methyl arachidonyl fluorophosphonate (MAFP), a related compound, is a potent, irreversible inhibitor of both cPLA₂ and iPLA₂. sigmaaldrich.com The ability of MAFP to inhibit iPLA₂ suggests that the enzyme's catalytic cycle proceeds through an acyl-enzyme intermediate, similar to cPLA₂. sigmaaldrich.com Research has also shown that ATK is a potent, reversible, and tight-binding inhibitor of cyclooxygenases (COX-1 and COX-2), the enzymes that convert arachidonic acid into prostaglandins. researchgate.net

Table 1: Inhibitory Activity of Arachidonyl Trifluoromethyl Ketone (ATK) against Cyclooxygenase Isozymes This interactive table provides IC₅₀ values demonstrating the potency of ATK.

| Enzyme Target | Cell Type / System | IC₅₀ (µM) | Source |

|---|---|---|---|

| COX-1 | MC3T3-E1 cells | 0.5 | researchgate.net |

| COX-2 | MC3T3-E1 cells | 0.1 | researchgate.net |

| COX-1 | Pure Enzyme | 1.7 | researchgate.net |

| COX-2 | Pure Enzyme | 2.6 | researchgate.net |

The effectiveness of fluorinated ketones as enzyme inhibitors is governed by a delicate balance between chemical reactivity and steric compatibility with the enzyme's active site. nih.gov

Reactivity: The presence of multiple fluorine atoms dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an active-site residue (e.g., serine). nih.gov This intrinsic reactivity is fundamental to their mechanism as transition-state analogue inhibitors. nih.gov

Design and Synthesis of Fluorinated Ketone-Based Probes and Inhibitors

The synthesis of fluorinated ketones like this compound is central to developing specialized chemical probes and inhibitors for studying enzyme function. mdpi.com These compounds are valuable tools in chemical biology and medicinal chemistry. mdpi.comnih.gov

Several synthetic strategies are employed to create these molecules. A common approach is the direct electrophilic fluorination of ketone precursors. sapub.orgresearchgate.net Reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (commercially known as Accufluor™ NFTh) or Selectfluor® are used to introduce fluorine atoms at the α-carbonyl position. sapub.orgresearchgate.netorganic-chemistry.org The reaction of ketones with Selectfluor® is proposed to proceed through an enol or enolate intermediate that attacks the electrophilic fluorine source. sapub.orgresearchgate.net Other methods include the Claisen condensation to build the carbon skeleton followed by fluorination. sapub.orgresearchgate.net These synthetic routes allow chemists to systematically modify the structure of the fluorinated ketone to optimize its potency and selectivity for a specific enzyme target.

Emerging Applications in Materials Science

Beyond biomedical applications, fluorinated ketones serve as important specialty intermediates in the synthesis of advanced materials. The incorporation of fluorine into organic molecules is known to significantly alter physicochemical properties such as thermal stability, chemical resistance, and bioactivity. researchgate.netresearchgate.net

Consequently, compounds like this compound are valuable building blocks. For example, certain indanone derivatives, which are related ketone structures, act as precursors for industrial products like near-infrared dyes. researchgate.netresearchgate.net The unique properties imparted by the perfluoroalkyl chain make these ketones attractive starting points for creating new polymers, liquid crystals, and other functional materials where high stability and specific electronic properties are desired.

Table 2: Chemical Compounds Mentioned in the Article

| Common/Trade Name | IUPAC Name |

| This compound | 3,3,4,4,5,5,5-Heptafluoropentan-2-one |

| 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) | 3-(Octylthio)-1,1,1-trifluoropropan-2-one |

| Arachidonyl trifluoromethyl ketone (ATK) | (5Z,8Z,11Z,14Z)-1,1,1-Trifluoroicosa-5,8,11,14-tetraen-2-one |

| Methyl arachidonyl fluorophosphonate (MAFP) | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-yl fluorophosphonate |

| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| Accufluor™ NFTh | 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

Q & A

Q. What are the common synthetic routes for methyl heptafluoropropyl ketone, and what are their key methodological considerations?

this compound is typically synthesized via:

- Grignard Reaction : Reaction of heptafluoropropyl methyl ketone with vinylmagnesium chloride in tetrahydrofuran (THF), yielding carbinols (60–80% crude yield). Challenges include isolating pure products due to residual THF (~20%), which requires large-scale vapor-phase chromatography for purification .

- Electrochemical Fluorination : Direct catalytic synthesis using hexafluoropropene oxide or perfluoropropionic acid fluoride in polar aprotic solvents (e.g., with alkali metal fluoride catalysts). This method avoids solvents and enables scalable production .

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

Key spectroscopic data include:

- 1H NMR : δ 3.14 (t, CH₂), δ 2.82 (t, CH₂), δ 1.86–1.80 (m, CH₂) .

- 19F NMR : δ −81.05 (CF₃), −121.56 (CF₂), −127.08 (CF₂) .

- 13C NMR : δ 193.9 (CO) with coupling to fluorinated carbons . These assignments aid in confirming the ketone’s fluorinated backbone and purity.

Q. What are the primary applications of this compound in materials science?

It is used as a plasma etching agent for SiO₂ in semiconductor fabrication. Studies demonstrate its effectiveness in generating reactive fluorine species under plasma conditions, enabling precise etching with minimal residue .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity of this compound?

- Purification : Flash column chromatography (e.g., EtOAc/petroleum ether) improves purity post-synthesis . Vapor-phase chromatography is critical for removing THF residues in Grignard-derived products .

- Reaction Conditions : Electrochemical methods in tubular reactors (solvent-free) enhance yield and reduce impurities like perfluorinated byproducts .

Q. What analytical challenges arise in reconciling contradictory data on this compound’s physical properties?

Discrepancies in reported boiling points (e.g., 63–64°C vs. 101–102°C) may stem from isomeric variations or impurities. Researchers should validate purity via NMR and GC-MS and consult multiple sources .

Q. How do fluorinated substituents influence the ketone’s reactivity in organic transformations?

The electron-withdrawing nature of CF₃/CF₂ groups stabilizes the carbonyl, reducing nucleophilic attack rates. This property necessitates harsher conditions for reactions like nucleophilic additions compared to non-fluorinated ketones .

Q. What precautions are critical when handling this compound in experimental settings?

- Storage : Avoid exposure to air/moisture to prevent decomposition. Use inert atmospheres (N₂/Ar) .

- Safety : Use chemical-resistant gloves (e.g., nitrile) and fume hoods due to volatility (density: 1.40 g/mL) .

Methodological and Data Analysis Questions

Q. How can researchers address inconsistencies in fluorinated ketone spectral assignments?

Cross-validate NMR data with computational methods (e.g., DFT calculations for 19F shifts) and compare with structurally analogous compounds .

Q. What strategies improve the reproducibility of plasma etching studies using this compound?

- Process Control : Monitor plasma power density (e.g., 0.5–1.0 W/cm²) and gas flow rates to ensure consistent etching rates .

- Contamination Mitigation : Pre-clean substrates and use high-purity (>97%) ketone to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.